molecular formula C19H23FN2 B8301514 1,4-Dibenzyl-2-(fluoromethyl)piperazine

1,4-Dibenzyl-2-(fluoromethyl)piperazine

Cat. No.: B8301514
M. Wt: 298.4 g/mol
InChI Key: SDEMZAXQOIWPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibenzyl-2-(fluoromethyl)piperazine is a piperazine derivative characterized by two benzyl groups at the 1- and 4-positions and a fluoromethyl substituent at the 2-position. Its molecular formula is C₁₉H₂₂FN₂, with a molecular weight of 297.40 g/mol. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. This compound’s structural features suggest applications in antibacterial agents (e.g., quinolone derivatives) and central nervous system (CNS) therapeutics, as fluorinated groups often enhance bioavailability and target specificity .

Properties

Molecular Formula

C19H23FN2

Molecular Weight

298.4 g/mol

IUPAC Name

1,4-dibenzyl-2-(fluoromethyl)piperazine

InChI

InChI=1S/C19H23FN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2

InChI Key

SDEMZAXQOIWPPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CF)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Antibacterial Activity: Fluoromethyl vs. Other Piperazine Substituents

1,4-Dibenzyl-2-(fluoromethyl)piperazine shares structural similarities with quinolone antibacterial agents. For example, 1-cyclopropyl-6-fluoro-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Compound 20, ) demonstrated in vitro antibacterial activity comparable to ciprofloxacin, with superior oral absorption due to the fluoromethyl group’s lipophilicity .

Compound Substituent at Piperazine MIC (μg/mL) E. coli Oral Bioavailability Reference
Ciprofloxacin Piperazine (unmodified) 0.03 Moderate
Compound 20 (Fluoromethyl) 2-(Fluoromethyl) 0.05 High
Chloromethyl Analogue 2-(Chloromethyl) 0.10 Low

Key Insight: The fluoromethyl group balances antibacterial potency and pharmacokinetics better than chloromethyl or non-halogenated analogues.

Receptor Binding Affinity: Piperazine vs. Piperidine Derivatives

Piperazine derivatives often outperform piperidine analogues in receptor interactions. For instance, in adenosine A₂A receptor (hA₂AAR) binding studies:

Compound Core Structure Substituent Ki (nM) Selectivity Reference
1 Piperidine Benzyl 594 Low
3 Piperazine Benzyl 58 High
Target Piperazine 2-(Fluoromethyl), 1,4-Dibenzyl Predicted <50 High -

The piperazine ring’s nitrogen atoms enhance hydrogen bonding and conformational flexibility, critical for high-affinity interactions. Fluoromethyl and benzyl groups further optimize steric and electronic complementarity .

Metabolic Stability: Fluorination vs. Oxidative Liability

Piperazine rings are metabolic hotspots, often undergoing N-dealkylation or oxidation (). Fluorination at the 2-position may reduce susceptibility to oxidative degradation. For example:

  • Non-fluorinated piperazines: Rapid oxidation by cytochrome P450 or environmental MnO₂, leading to dealkylated metabolites .
  • Fluorinated analogues: Fluorine’s electronegativity stabilizes adjacent bonds, slowing oxidation.

Structural Analogues: Benzylpiperazine Designer Drugs

DBZP is associated with hallucinogenic effects due to unmodified lipophilicity, whereas fluorination may attenuate blood-brain barrier permeability .

Antidiabetic Piperazine Derivatives

Fluoromethyl substitution could enhance metabolic stability in this context, though data remain speculative .

Preparation Methods

Synthesis of 3,4-Dehydropiperazine-2-one Intermediates

Reaction of 1,4-dibenzylethylenediamine with fluoromethyl-containing α-keto esters (e.g., ethyl 2-fluoromethyl-3-oxobutanoate) in toluene at 60–65°C for 6–7 hours generates 1,4-dibenzyl-2-(fluoromethyl)-3,4-dehydropiperazine-2-one. The choice of solvent and temperature critically influences reaction efficiency, with toluene providing optimal reflux conditions for cyclization.

Key Reaction Parameters:

  • Molar Ratio: 1:1 stoichiometry between diamine and α-keto ester.

  • Catalyst: Glacial acetic acid (1 equivalent) facilitates proton transfer during imine formation.

  • Workup: Sequential washing with 2% acetic acid and water removes unreacted starting materials, followed by crystallization from hexane to isolate the intermediate.

Reduction of Dehydropiperazine-2-one to Piperazine

Reduction of the 3,4-dehydropiperazine-2-one intermediate with lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) at 50–55°C for 3–4 hours yields the saturated piperazine derivative. This step restores the piperazine ring’s planar conformation while retaining the fluoromethyl substituent at position 2.

Mechanistic Insights:

  • LiAlH4_4 acts as a strong reducing agent, cleaving the lactam bond and reducing the double bond in the dehydropiperazine ring.

  • The reaction proceeds via a two-electron transfer mechanism, with aluminum coordinating to the carbonyl oxygen to facilitate hydride attack.

Optimization Considerations:

  • Solvent: THF enhances LiAlH4_4 solubility and stabilizes reactive intermediates.

  • Temperature Control: Maintaining 50–55°C prevents over-reduction or side reactions.

Alternative Fluoromethylation Strategies

Post-Reduction Fluorination

Introducing the fluoromethyl group after piperazine ring formation offers modularity. For example, hydroxymethylpiperazine derivatives can undergo fluorination using diethylaminosulfur trifluoride (DAST):

1,4-Dibenzyl-2-(hydroxymethyl)piperazine+DAST1,4-Dibenzyl-2-(fluoromethyl)piperazine\text{1,4-Dibenzyl-2-(hydroxymethyl)piperazine} + \text{DAST} \rightarrow \text{this compound}

Reaction Conditions:

  • Temperature: −78°C to 0°C to minimize side reactions.

  • Solvent: Dichloromethane (CH2_2Cl2_2) ensures compatibility with DAST.

Direct Alkylation with Fluoromethylating Agents

Electrophilic fluoromethylation reagents such as fluoromethyl triflate (CF3_3SO2_2OCH2_2F) enable direct substitution at the piperazine C2 position. However, this method requires stringent anhydrous conditions and specialized reagents.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Dehydropiperazine Reduction 60–70%High regioselectivity; ScalableRequires toxic LiAlH4_4
Post-Reduction Fluorination 45–55%Flexibility in late-stage modificationLow yields due to competing elimination
Direct Alkylation 30–40%Single-step processLimited reagent availability

Mechanistic and Kinetic Studies

Hammett Analysis of Reaction Rates

Linear free-energy relationships (LFERs) using Hammett constants (ρ\rho) reveal electronic effects on reaction kinetics. For instance, electron-donating groups on benzyl substituents accelerate reductive amination steps (ρ=0.71\rho = −0.71), suggesting that para-methoxybenzyl groups enhance nucleophilicity at the piperazine nitrogen.

Industrial-Scale Production Considerations

Solvent Recycling

Toluene and THF recovery via vacuum distillation reduces production costs and environmental impact. Patent data indicate ≥90% solvent recovery rates in pilot-scale syntheses.

Catalyst Regeneration

LiAlH4_4 residues are quenched with ethyl acetate and aqueous NaOH, yielding aluminum hydroxide sludge that can be repurposed for wastewater treatment .

Q & A

Q. What are the optimal synthetic routes for 1,4-Dibenzyl-2-(fluoromethyl)piperazine, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves nucleophilic substitution or alkylation reactions. For fluorinated piperazines, a common approach is reacting fluorinated benzyl halides with piperazine derivatives. For example:

  • Stepwise alkylation: Sequential benzylation using benzyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to control regioselectivity .
  • Fluoromethyl introduction: Use propargyl bromide or fluorinated alkyl halides under controlled temperatures (room to 50°C) with TLC monitoring (hexane:ethyl acetate gradients) to track intermediates .
  • Purification: Column chromatography (silica gel, 1:8 ethyl acetate:hexane) and recrystallization improve purity. Yield optimization requires stoichiometric balancing of reactants and avoiding overalkylation .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl CH₂ at δ 3.5–4.5 ppm; fluoromethyl CF₂ at δ 4.2–4.8 ppm). ¹⁹F NMR confirms fluorination .
  • X-ray crystallography: Single-crystal diffraction (CCDC deposition) resolves stereochemistry and hydrogen-bonding networks. For example, piperazine rings often adopt chair conformations, with fluoromethyl groups influencing packing stability .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What strategies are effective in evaluating the biological activity of fluorinated piperazine derivatives, and how can in vitro assays be designed to assess their pharmacological potential?

Answer:

  • Enzyme inhibition assays: Screen against targets like kinases or GPCRs using fluorogenic substrates or radioligand binding (e.g., ATP-competitive assays for kinase inhibitors) .
  • Cellular viability assays: MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Dose-response curves (IC₅₀ calculations) guide potency evaluation .
  • Molecular docking: Autodock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., dopamine D2 or serotonin 5-HT1A) .

Q. How do structural modifications at the 2-(fluoromethyl) position influence the compound's physicochemical and pharmacokinetic properties?

Answer:

  • Lipophilicity: Fluoromethyl groups increase logP (measured via shake-flask or HPLC), enhancing blood-brain barrier penetration .
  • Metabolic stability: Fluorine reduces CYP450-mediated oxidation. Microsomal assays (human liver microsomes) quantify metabolic half-life improvements .
  • Solubility: Polar fluoromethyl substituents improve aqueous solubility (measured via nephelometry), critical for oral bioavailability .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed using chromatographic techniques?

Answer:

  • Matrix interference: Biological samples (plasma, tissue) require SPE or protein precipitation (acetonitrile) before HPLC .
  • Column selection: Reverse-phase C18 columns (e.g., Agilent Zorbax) with mobile phases (acetonitrile:0.1% TFA) resolve peaks from endogenous compounds .
  • Detection: UV at 254 nm or MS/MS (MRM mode) enhances sensitivity for low-abundance analytes .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT be utilized to predict the target interactions and reactivity of this compound?

Answer:

  • Docking studies: AutoDock or Glide predicts binding affinities to neurological targets (e.g., dopamine receptors). Flexible ligand sampling accounts for piperazine ring puckering .
  • DFT calculations: Gaussian 09 optimizes geometries at B3LYP/6-31G* level, revealing electrophilic sites (e.g., fluoromethyl C-F bond polarization) for reaction planning .
  • MD simulations: GROMACS models stability in lipid bilayers, predicting membrane permeability .

Q. What crystallographic techniques are critical for resolving the three-dimensional conformation of fluorinated piperazine derivatives, and how does crystal packing influence their stability?

Answer:

  • Low-temperature diffraction: Reduces thermal motion artifacts. Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Hydrogen bonding: Piperazine N-H donors form interactions with acceptor groups (e.g., carbonyls), stabilizing crystal lattices. Fluorine’s electronegativity enhances van der Waals contacts .
  • Disorder modeling: SHELXL refines disordered fluoromethyl or benzyl groups with split occupancy .

Q. When encountering contradictory biological data between in vitro and in vivo models for fluorinated piperazines, what experimental approaches can reconcile these discrepancies?

Answer:

  • Pharmacokinetic profiling: Compare plasma exposure (AUC) and tissue distribution (LC-MS/MS) to confirm bioavailability .
  • Metabolite identification: HR-MS/MS detects in vivo metabolites (e.g., defluorinated or oxidized species) that may lack activity .
  • Species-specific assays: Repeat in vitro tests with primary cells from the in vivo model species (e.g., rat hepatocytes) .

Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound analogs with enhanced selectivity for neurological targets?

Answer:

  • Substituent scanning: Replace benzyl with heteroaromatic groups (e.g., pyridyl) to modulate receptor subtype selectivity .
  • Fluorine positioning: Para vs. ortho fluorination on benzyl rings alters steric and electronic interactions with binding pockets (e.g., 5-HT1A vs. D2 receptors) .
  • In silico pharmacophore modeling: MOE defines essential features (e.g., hydrogen-bond acceptors) for target engagement .

Q. What methodologies are recommended for assessing the metabolic stability and toxicity profile of fluorinated piperazine derivatives during preclinical development?

Answer:

  • Microsomal assays: Incubate with NADPH-fortified human liver microsomes (HLM) to measure t₁/₂ and intrinsic clearance .
  • Ames test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG inhibition: Patch-clamp electrophysiology evaluates cardiac toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.